molecular formula C6H12N2 B1314664 (S)-5-Azaspiro[2.4]heptan-7-amine CAS No. 129306-12-3

(S)-5-Azaspiro[2.4]heptan-7-amine

Cat. No.: B1314664
CAS No.: 129306-12-3
M. Wt: 112.17 g/mol
InChI Key: VBTBUCYRQSUCCE-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Spirocyclic Systems in Contemporary Organic Chemistry

Spirocyclic compounds are of significant interest in organic chemistry due to their unique structural and conformational properties. walshmedicalmedia.comresearchgate.net Unlike flat, aromatic systems, spirocycles project functional groups in a three-dimensional arrangement, which can lead to more specific and effective interactions with biological targets such as proteins and enzymes. tandfonline.com This three-dimensionality is a key advantage in the design of novel drugs with improved pharmacological profiles. walshmedicalmedia.com The rigidity of the spiro junction limits the conformational flexibility of the molecule, which can help in fixing the spatial arrangement of substituents necessary for binding to biological targets. nih.gov This can lead to higher selectivity and reduced off-target effects. nih.gov

Furthermore, the introduction of spirocyclic motifs can modulate key physicochemical properties of a molecule, such as aqueous solubility and metabolic stability. tandfonline.com The increased sp³ character of spirocycles generally favors better water solubility compared to their aromatic counterparts. tandfonline.com The synthesis of these complex structures presents unique challenges and opportunities, driving the development of new and efficient synthetic methodologies in organic chemistry. researchgate.netnih.gov

Overview of the Azaspiro[2.4]heptane Scaffold

The azaspiro[2.4]heptane scaffold is a specific type of spirocyclic system that incorporates a nitrogen atom into one of the rings. This bicyclic system consists of a cyclopropane (B1198618) ring fused to a five-membered nitrogen-containing ring (a pyrrolidine (B122466) ring) at a single carbon atom. chemicalbook.comchemsrc.com

The defining feature of the azaspiro[2.4]heptane scaffold is the spiro-fusion of a three-membered cyclopropane ring and a five-membered pyrrolidine ring. This arrangement results in a rigid molecular framework with a well-defined three-dimensional geometry. The presence of the strained cyclopropane ring imparts significant conformational rigidity to the entire scaffold. This rigidity is a crucial attribute, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher binding affinities. The spiro atom, being a quaternary carbon, serves as a central point from which substituents can be projected into distinct spatial orientations. This allows for precise control over the molecule's shape and its interaction with complex biological macromolecules.

The nitrogen atom within the pyrrolidine ring introduces a site for further functionalization and can also act as a hydrogen bond acceptor or donor, influencing the molecule's solubility and binding characteristics. The stereochemistry at the spiro center and other chiral centers within the scaffold is of paramount importance, as different stereoisomers can exhibit vastly different biological activities. For instance, in some contexts, the (R)-enantiomer of a derivative has been found to be significantly more potent than its (S)-counterpart, highlighting the critical role of chirality in the biological activity of these compounds.

The azaspiro[2.4]heptane scaffold is increasingly recognized as a "privileged" motif in medicinal chemistry. A privileged scaffold is a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target by judicious modification of its structure. The versatility of the azaspiro[2.4]heptane core has been demonstrated by its incorporation into a variety of biologically active compounds. researchgate.net

This scaffold has been explored for its potential in developing agents targeting a range of biological entities. For example, derivatives of 5-azaspiro[2.4]heptane have been investigated as potent orexin (B13118510) receptor antagonists, which have potential applications in the treatment of sleep disorders. nih.govresearchgate.net Additionally, this scaffold has been utilized in the design of dopamine (B1211576) D3 receptor antagonists, which are of interest for treating substance abuse and other neurological disorders. nih.gov The unique three-dimensional structure of the azaspiro[2.4]heptane moiety allows it to effectively mimic or replace other cyclic structures, such as piperidine, in known drug classes, often leading to improved properties. nih.gov The ability to fine-tune the properties of the final compound by modifying the substituents on the scaffold makes it a valuable tool for lead optimization in drug discovery programs. nih.gov

Historical Context and Evolution of (S)-5-Azaspiro[2.4]heptan-7-amine in Therapeutic Agent Development

The specific enantiomer, this compound, has emerged as a key building block in the synthesis of various therapeutic agents. Its history is closely tied to the development of quinolone antibacterial agents. nih.gov A significant breakthrough in the synthesis of this compound was the development of a highly effective asymmetric hydrogenation method to produce a key intermediate with high enantioselectivity. nih.gov This efficient synthesis made the (S)-enantiomer more accessible for further development.

More recently, this chiral amine has been incorporated into the design of Janus kinase (JAK) inhibitors. JAK inhibitors are a class of drugs that have shown promise in the treatment of autoimmune diseases and certain types of cancer. The rigid, three-dimensional structure of the this compound moiety is believed to contribute to the potency and selectivity of these inhibitors. The evolution of synthetic routes to this compound, such as those involving reductive amination of spirocyclic ketones, has further facilitated its use in medicinal chemistry. The development of scalable processes for producing derivatives of azaspiro[2.4]heptane has also been a crucial factor in its progression from a novel chemical entity to a valuable component in the drug discovery pipeline. google.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(7S)-5-azaspiro[2.4]heptan-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4,7H2/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBTBUCYRQSUCCE-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CNC[C@H]2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20473954
Record name (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129306-12-3
Record name (7S)-5-Azaspiro[2.4]heptan-7-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129306-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-5-AZASPIRO[2.4]HEPTAN-7-AMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20473954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for S 5 Azaspiro 2.4 Heptan 7 Amine and Its Derivatives

General Approaches to Azaspiro[2.4]heptane Core Construction

The construction of the fundamental azaspiro[2.4]heptane framework is a critical step in the synthesis of (S)-5-Azaspiro[2.4]heptan-7-amine and its derivatives. Various synthetic methodologies have been developed to assemble this spirocyclic system, each with its own advantages and applications. These approaches often involve the strategic formation of the pyrrolidine (B122466) and cyclopropane (B1198618) rings that constitute the core structure.

Cyclopropane Derivative Reaction Pathways

One common strategy for constructing the azaspiro[2.4]heptane core involves the use of cyclopropane derivatives as key building blocks. These methods leverage the inherent reactivity of the three-membered ring to facilitate the formation of the spirocyclic system. A notable example is the palladium-catalyzed intramolecular cyclization of alkynyl carboxamide compounds, which has been shown to produce 5-azaspiro[2.4]heptane derivatives in moderate to excellent yields researcher.life. This approach highlights the utility of transition metal catalysis in forging the intricate architecture of the target molecule.

Another pathway involves the use of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates as precursors. These compounds can undergo a series of transformations, including asymmetric hydrogenation, to yield intermediates that are then converted into the azaspiro[2.4]heptane core nih.gov. This method underscores the importance of functionalized cyclopropanes in providing a scaffold for the subsequent construction of the pyrrolidine ring. The strategic placement of reactive functional groups on the cyclopropane ring is crucial for the successful cyclization and formation of the desired spirocyclic product.

Intramolecular Cyclization Strategies for Ring System Formation

Intramolecular cyclization represents a powerful and efficient strategy for the formation of the azaspiro[2.4]heptane ring system. These reactions involve the formation of a new bond within a single molecule, leading to the creation of the cyclic structure. One such approach is the palladium-catalyzed intramolecular cyclization of alkynyl carboxamides, which has been successfully employed to synthesize 5-azaspiro[2.4]heptane derivatives researcher.life. This method demonstrates the versatility of palladium catalysis in facilitating the formation of complex cyclic systems.

In addition to transition metal-catalyzed methods, other intramolecular cyclization strategies have been explored. For instance, the cyclization of intermediates derived from proline analogues can be used to construct the azaspiro[2.4]heptane core. These strategies often rely on the inherent reactivity of the proline scaffold to guide the cyclization process and establish the desired stereochemistry. The choice of cyclization strategy is often dictated by the specific substitution pattern of the target molecule and the availability of starting materials.

Application of Proline Analogue Scaffolds in Azaspiro[2.4]heptane Synthesis

Proline and its analogues are valuable starting materials for the synthesis of a wide range of nitrogen-containing compounds, including azaspiro[2.4]heptane derivatives. acs.orgsigmaaldrich.comresearchgate.net The rigid, bicyclic structure of proline provides a chiral template that can be used to control the stereochemistry of the final product. A key intermediate in the synthesis of many azaspiro[2.4]heptane-containing compounds is (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

An enantioselective preparation of the (S)-4-methyleneproline scaffold serves as a crucial step in one synthetic route. nih.govresearchgate.net This key reaction involves a one-pot double allylic alkylation of a glycine imine analogue, catalyzed by a chinchonidine-derived catalyst under phase-transfer conditions. nih.govresearchgate.net The resulting tert-butyl (S)-4-methyleneprolinate can then be transformed into the desired N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid. nih.govresearchgate.net

Enantioselective Synthesis of this compound

The biological activity of many pharmaceutical compounds is highly dependent on their stereochemistry. Therefore, the development of enantioselective methods for the synthesis of this compound is of paramount importance. These methods aim to produce the desired (S)-enantiomer with high optical purity, avoiding the need for costly and time-consuming chiral resolution steps.

Catalytic Asymmetric Hydrogenation Protocols

Catalytic asymmetric hydrogenation is a powerful and widely used technique for the enantioselective synthesis of chiral molecules. nih.gov This method involves the use of a chiral catalyst to selectively add hydrogen to a prochiral substrate, resulting in the formation of a single enantiomer of the product. In the context of this compound synthesis, asymmetric hydrogenation has been successfully applied to the reduction of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates. nih.gov This reaction provides a key intermediate for the enantioselective synthesis of the target molecule with high enantioselectivities, reaching up to 98.7% ee. nih.gov

The success of this approach relies on the careful selection of the chiral catalyst and reaction conditions. A variety of chiral ligands and metal precursors have been investigated to optimize the enantioselectivity and efficiency of the hydrogenation reaction. The development of robust and highly selective catalyst systems is a key focus of research in this area.

Ruthenium-based complexes have emerged as particularly effective catalysts for the asymmetric hydrogenation of a wide range of substrates, including those relevant to the synthesis of this compound. nih.govresearchgate.netmdma.chnih.govsemanticscholar.orgsemanticscholar.orgresearchgate.netacs.orgacs.orgacs.orgacs.org The development of these catalyst systems has been driven by the need for highly active and enantioselective catalysts that can be used in practical and scalable synthetic processes.

A key breakthrough in this area was the development of chiral ruthenium-diphosphine/diamine complexes. researchgate.netsemanticscholar.org These catalysts have demonstrated exceptional performance in the asymmetric hydrogenation of ketones, providing access to a wide range of chiral alcohols with excellent enantioselectivity and high turnover numbers. researchgate.net The modular nature of these catalysts, which allows for the independent variation of the diphosphine and diamine ligands, has facilitated the rapid screening and optimization of catalyst performance for specific substrates.

One highly effective catalyst system for the asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates is [RuCl(benzene)(S)-SunPhos]Cl. nih.gov This ruthenium-based catalyst has been shown to provide high enantioselectivities (up to 98.7% ee) in the synthesis of a key intermediate for this compound. nih.gov The optimization of reaction conditions, such as solvent, temperature, and hydrogen pressure, is crucial for achieving maximum enantioselectivity and yield.

Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of a Protected Ethyl 1-(2-aminoaceto)cyclopropanecarboxylate

CatalystSubstrateEnantiomeric Excess (ee)Reference
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylateUp to 98.7% nih.gov
Strategies for Maximizing Enantiomeric Purity

Achieving high enantiomeric purity is critical for the application of chiral compounds in pharmaceuticals. A highly effective method for the enantioselective synthesis of a key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane involves asymmetric hydrogenation. acs.orgnih.gov Specifically, the hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a ruthenium catalyst, [RuCl(benzene)(S)-SunPhos]Cl, has been shown to produce the desired intermediate with high enantioselectivities, reaching up to 98.7% enantiomeric excess (ee). acs.orgnih.gov This method provides a reliable pathway to the optically pure core structure required for building more complex molecules, such as novel quinolone antibacterial agents. acs.org

Table 1: Enantioselective Hydrogenation for this compound Precursor

CatalystSubstrateEnantiomeric Excess (ee)Application of Product
[RuCl(benzene)(S)-SunPhos]ClProtected ethyl 1-(2-aminoaceto)cyclopropanecarboxylatesUp to 98.7%Key intermediate for (S)-7-amino-5-azaspiro[2.4]heptane

Catalytic Asymmetric 1,3-Dipolar Cycloaddition Reactions

Catalytic asymmetric 1,3-dipolar cycloadditions are powerful and versatile reactions for constructing complex five-membered heterocyclic rings, such as the pyrrolidine core of the azaspiro[2.4]heptane system. acs.orgnih.gov This method is particularly attractive because it can generate multiple stereocenters in a single, highly controlled step. acs.orgnih.gov

The 1,3-dipolar cycloaddition of azomethine ylides is a cornerstone for the synthesis of the pyrrolidine scaffold. acs.org These ylides, typically generated in situ from α-iminoesters, react with various dipolarophiles to form highly substituted and stereochemically rich pyrrolidine derivatives. rsc.orgrsc.org The versatility of this reaction allows for the synthesis of diverse pyrrolidine structures by choosing different reaction partners. rsc.orgrsc.org While specific examples using cyclopropylidene acetates as the dipolarophile to directly form the 5-azaspiro[2.4]heptane ring are specialized, the general principle of using metal-catalyzed cycloadditions of azomethine ylides with activated alkenes is a well-established and efficient route to enantioenriched pyrrolidines. acs.orgnih.gov Copper(I) catalysts, for instance, have been successfully used in these transformations to achieve high yields and excellent stereoselectivities. nih.gov

Palladium catalysis offers a distinct approach for the synthesis of spiro[2.4]heptane frameworks. nih.govnih.gov These methods often involve the intermolecular cycloaddition of γ-methylidene-δ-valerolactones with electron-deficient olefins, which proceeds through a π-allylpalladium intermediate. nih.gov The choice of ligand is crucial in these reactions, as it can control the regioselectivity of the nucleophilic attack, enabling the selective formation of the desired spirocyclic product. figshare.com While many examples focus on oxaspirocycles, the principles can be extended to azaspirocyclic systems, providing a robust tool for constructing the spiro[2.4]heptane core.

Phase-Transfer Catalysis in Stereoselective Routes

Phase-transfer catalysis (PTC) has emerged as a practical and powerful methodology for asymmetric synthesis due to its operational simplicity and mild reaction conditions. acs.org This technique is particularly effective for the enantioselective alkylation of glycine derivatives to produce non-natural amino acids. nih.gov A notable application is the synthesis of a precursor to N-Boc-(S)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comnih.gov The key step involves a one-pot double allylic alkylation of a glycine imine analog using a commercially available chinchonidine-derived catalyst under phase-transfer conditions. nih.gov This strategy provides a catalytic and enantioselective route to the 4-methyleneproline scaffold, which is then converted to the desired azaspiro[2.4]heptane derivative. nih.gov

Table 2: Phase-Transfer Catalysis for Azaspiro[2.4]heptane Precursor Synthesis

Reaction TypeCatalystSubstrateKey Intermediate
Double Allylic AlkylationChinchonidine-derived PTCGlycine imine analog & allylic dibromide(S)-4-methyleneproline scaffold

Diastereoselective Synthesis and Resolution of Racemic Mixtures

While direct asymmetric synthesis is often preferred, the resolution of racemic mixtures remains a common and industrially viable method for obtaining enantiomerically pure compounds. nih.govgoogle.com The spirocyclic structure of ledipasvir, which contains a similar core, is often synthesized through the resolution of a racemic mixture. nih.gov Enzymatic resolution methods have proven to be particularly effective; for instance, lipases have been used to achieve >98% ee for the (S)-enantiomer of a related azaspiroheptane derivative. vulcanchem.com

For diastereoselective synthesis, rhodium-catalyzed cyclopropanation of exocyclic olefins has been shown to be a highly effective method for producing azaspiro[n.2]alkanes. acs.org By selecting the appropriate chiral dirhodium tetracarboxylate catalyst, high levels of both diastereoselectivity (e.g., >20:1 d.r.) and enantioselectivity (e.g., up to 99% ee) can be achieved. acs.org

Advanced Functionalization Strategies for Azaspiro[2.4]heptane Scaffolds

The azaspiro[2.4]heptane core serves as a valuable scaffold that can be further modified to create novel, biologically active molecules. univ.kiev.uauniv.kiev.ua Its rigid, three-dimensional nature is a desirable feature in drug design. univ.kiev.ua A prime example of its application is the incorporation of the this compound moiety into complex quinolone-based antibacterial agents. These functionalized derivatives have demonstrated potent activity against various respiratory pathogens.

Furthermore, the development of synthetic methods that allow for the diversification of the azaspiro[2.4]heptane scaffold is crucial for its use in DNA-encoded libraries (DELs) for drug discovery. nih.gov Strategies such as visible light-mediated photocycloadditions are being explored to synthesize decorated spirocyclic compounds, expanding the chemical space available for screening against biological targets. nih.gov

Synthetic Strategies for this compound and Its Analogs

The spirocyclic scaffold of this compound is a key structural motif found in several biologically active compounds. Its synthesis and derivatization are critical for the development of new therapeutic agents. Methodologies for its preparation often involve sophisticated stereoselective techniques and strategic use of protecting groups to enable regioselective modifications. This article focuses on the synthetic methodologies concerning amine protection, substituent introduction, and the generation of chemical libraries based on this valuable scaffold.

1 Amine Protecting Group Strategies (e.g., Boc-protection)

In the multistep synthesis of this compound and its derivatives, the strategic protection of amine functionalities is essential to prevent unwanted side reactions and to direct reactivity to other parts of the molecule. The choice of the protecting group is crucial, as it must be stable under various reaction conditions and easily removable when desired. The most commonly employed protecting groups for the nitrogen atoms in the azaspiro[2.4]heptane core are the tert-butoxycarbonyl (Boc) and benzyl (Bn) groups.

The Boc group is arguably the most prevalent protecting group used in the synthesis of this scaffold, valued for its stability and straightforward removal under acidic conditions. figshare.com It is frequently used to protect the exocyclic amine at the C-7 position or the cyclic amine at the N-5 position. For instance, (7S)-7-[(tert-Butoxycarbonyl)amino]-5-azaspiro[2.4]heptane is a key intermediate in the synthesis of the antibacterial agent sitafloxacin (B179971). google.comcymitquimica.com The Boc group effectively shields the C-7 amine's nucleophilicity, allowing for selective functionalization at the N-5 position. Similarly, the N-5 protected compound, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, serves as a crucial building block for the hepatitis C virus (HCV) inhibitor ledipasvir. mdpi.comgoogle.com The synthesis of this intermediate often starts from protected proline analogs, underscoring the early introduction of the protecting group in the synthetic sequence. mdpi.com

The benzyl (Bn) group is another common choice for protecting the N-5 amine. The compound (S)-5-Benzyl-5-azaspiro[2.4]heptan-7-amine is a commercially available building block where the secondary amine in the ring is protected, leaving the primary C-7 amine available for further reactions. calpaclab.com The benzyl group is typically installed via reductive amination or by reaction with a benzyl halide. Its removal is commonly achieved through catalytic hydrogenation (e.g., using Pd/C and H₂ gas), a method that is orthogonal to the acid-labile removal of the Boc group. google.com This orthogonality allows for selective deprotection of one amine in the presence of the other, a critical strategy in the synthesis of complex derivatives.

Below is a table summarizing the common protecting groups used for the this compound scaffold.

Protecting GroupAbbreviationStructurePosition(s) ProtectedCommon Deprotection Conditions
tert-butoxycarbonylBoc-C(O)OC(CH₃)₃N-5, N-7Strong acid (e.g., TFA, HCl) figshare.comgoogle.com
BenzylBn-CH₂C₆H₅N-5Catalytic Hydrogenolysis (H₂, Pd/C) google.com
BenzyloxycarbonylCbz or Z-C(O)OCH₂C₆H₅N-5Catalytic Hydrogenolysis (H₂, Pd/C) mdpi.com

2 Introduction of Substituents at Specific Positions (e.g., C-7) to Modulate Activity

The modulation of biological activity for compounds containing the this compound core is achieved by introducing a variety of substituents at specific positions. While the N-5 position is frequently used as the attachment point to larger molecular scaffolds (as seen in sitafloxacin), the C-7 amine is also a key handle for derivatization to fine-tune pharmacological properties. chemscene.com

After the synthesis of the core structure, and following the removal of a protecting group from the C-7 amine, this primary amine can be functionalized through standard reactions such as N-alkylation, N-acylation, or reductive amination. These modifications allow for the exploration of structure-activity relationships (SAR) by systematically altering the size, polarity, and hydrogen-bonding capacity of the substituent.

A clear example of substitution at the C-7 nitrogen is found in the development of Janus kinase (JAK) inhibitors. In one patented series of compounds, the C-7 amine is modified to incorporate both a methyl group and a larger heterocyclic system. The synthesis of (R)-N-(5-benzyl-5-azaspiro[2.4]heptan-7-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine demonstrates this principle. google.com Here, the C-7 amine of the starting material, (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine, is first N-methylated and then coupled with a 4-chloro-7H-pyrrolo[2,3-d]pyrimidine moiety. This example highlights how the C-7 position can be elaborated to install complex functionalities designed to interact with a biological target.

The table below provides examples of substituents introduced at different positions on the azaspiro[2.4]heptane ring to create specific, named compounds or intermediates.

PositionSubstituentResulting Compound Class/Example
N-5Quinolone carboxylic acid moietyAntibacterial agents (e.g., Sitafloxacin) chemscene.com
N-5Benzyl groupProtected synthetic intermediate calpaclab.com
N-7tert-butoxycarbonyl groupProtected synthetic intermediate cymitquimica.com
N-7N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylJanus Kinase (JAK) inhibitors google.com

3 Methodologies for Diverse Library Synthesis

The generation of diverse chemical libraries based on a common scaffold is a cornerstone of modern drug discovery, enabling the systematic exploration of chemical space to identify compounds with optimal activity, selectivity, and pharmacokinetic properties. For the this compound scaffold, library synthesis is employed in the development of compounds targeting various receptors, such as orexin (B13118510) receptors for the treatment of insomnia. researchgate.net

Library synthesis methodologies typically involve a divergent approach, where a common intermediate is treated with a large panel of diverse building blocks. For the azaspiro[2.4]heptane core, a common intermediate would be the deprotected diamine or a selectively protected version like (S)-5-benzyl-5-azaspiro[2.4]heptan-7-amine.

Key strategies for library synthesis include:

Parallel Amide Coupling: The C-7 primary amine can be reacted with a library of diverse carboxylic acids using automated parallel synthesis platforms. Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) are employed to generate a library of N-acyl derivatives.

Parallel Reductive Amination: A library of aldehydes or ketones can be reacted with the C-7 amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to produce a diverse set of N-alkylated derivatives.

Multi-component Reactions: These reactions combine three or more starting materials in a single step to rapidly generate molecular complexity. While specific examples for this scaffold are not prominent, the principle could be applied using the C-7 amine as one of the components.

Scaffold Decoration: Starting with a core molecule where the azaspiro[2.4]heptane moiety is already attached to a larger template (e.g., via the N-5 position), other reactive sites on the template can be functionalized with a library of reagents.

The goal of these methods is to support structure-activity relationship (SAR) studies. nih.gov By synthesizing and screening a library of compounds with varied substituents, researchers can identify which chemical features are critical for biological activity and which can be modified to improve properties like metabolic stability or solubility. nih.govnii.ac.jp For example, in the optimization of orexin antagonists, a library of analogs would be created by varying the groups attached to the core scaffold to enhance receptor binding affinity and selectivity. researchgate.net

Structure Activity Relationship Sar Studies of S 5 Azaspiro 2.4 Heptan 7 Amine Derivatives

Influence of Stereochemistry on Biological Efficacy and Selectivity

The precise three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological function. For chiral molecules like 5-azaspiro[2.4]heptan-7-amine derivatives, the stereochemistry at the spirocyclic center and adjacent carbons dictates the molecule's ability to fit into the binding site of a specific protein, influencing both its potency and its selectivity for the intended target.

Preferential Biological Activity of the (S)-Configuration

Research has consistently demonstrated that the biological activity of azaspiro[2.4]heptane derivatives is highly dependent on their stereochemistry, with the (S)-configuration often being essential for desired therapeutic effects. A prominent example is its role as a key structural component in the synthesis of Ledipasvir, a highly potent inhibitor of the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A). mdpi.com The synthesis of this antiviral agent specifically requires the enantiomerically pure (S)-configuration of the spirocyclic proline analog, (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid. mdpi.comgoogle.comgoogle.com This stereospecific requirement highlights that the precise spatial orientation of the spirocyclic scaffold is necessary for optimal interaction with the NS5A protein complex, leading to picomolar levels of activity. mdpi.com

Furthermore, the (S)-enantiomer is a pivotal intermediate in the synthesis of certain quinolone antibacterial agents. nih.gov The enantioselective synthesis of the (S)-7-amino-5-azaspiro[2.4]heptane moiety is a key step, indicating that the (S)-configuration is preferred for achieving potent antibacterial activity in this class of compounds. nih.gov

Therapeutic TargetKey IntermediateSignificance of (S)-Configuration
HCV NS5A (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acidEssential for the high-potency antiviral activity of Ledipasvir. mdpi.comgoogle.com
Bacterial Gyrase (S)-7-amino-5-azaspiro[2.4]heptaneRequired for the synthesis of specific, potent quinolone antibacterial agents. nih.gov

Determination of Absolute Configurations through Crystallographic Analysis

Given the profound impact of stereochemistry on biological activity, the unambiguous determination of the absolute configuration of these molecules is paramount. X-ray crystallography is the definitive method for elucidating the three-dimensional structure of crystalline solids at the atomic level. This technique provides unequivocal proof of a molecule's stereochemistry, confirming the spatial arrangement of its constituent atoms and the connectivity between them.

For complex spirocyclic systems like azaspiro[2.4]heptane derivatives, crystallographic analysis is indispensable for validating the outcomes of asymmetric syntheses and for understanding the precise conformation adopted by the rigid scaffold. mdpi.com While a crystal structure for the parent amine may not be widely reported, the structures of numerous advanced derivatives and precursors have been confirmed using this method. mdpi.comresearchgate.net This analysis allows researchers to build accurate models of how these ligands interact with their biological targets, forming the basis of structure-based drug design and the interpretation of SAR data.

Substituent Effects on Molecular Recognition and Target Interaction

Rational Design of Side Chain Modifications for Optimized Binding Affinity

Rational drug design involves the iterative process of designing and synthesizing compounds based on an understanding of the target's structure and the ligand's binding mode. The rigid (S)-5-azaspiro[2.4]heptane scaffold serves as an anchor, presenting appended functional groups in a well-defined orientation for interaction with a receptor or enzyme active site. Side chain modifications are rationally designed to introduce or enhance key binding interactions, such as hydrogen bonds, hydrophobic interactions, or ionic bonds, thereby increasing the compound's affinity and potency for its target. This approach was central to the development of potent HCV inhibitors, where the spirocyclic core is elaborated with other chemical moieties to achieve optimal binding. google.com

Steric and Electronic Parameters Influencing Compound Bioactivity

The biological activity of a compound is governed by a combination of its steric, electronic, and lipophilic properties. Quantitative Structure-Activity Relationship (QSAR) studies aim to correlate these physicochemical properties with bioactivity. atlantis-press.com

Steric Parameters: These relate to the size and shape of the substituents. The introduction of bulky or small groups can either facilitate a better fit in a binding pocket or cause steric hindrance that prevents effective binding. Steric properties are often described by parameters such as molecular weight (MW) or molar refractivity (CMR). atlantis-press.com

Electronic Parameters: These describe how the electron distribution in a molecule affects its interactions. Parameters like the energy of the Highest Occupied Molecular Orbital (EHOMO), the Lowest Unoccupied Molecular Orbital (ELUMO), and dipole moment can influence a molecule's ability to participate in electrostatic or charge-transfer interactions with its target. biolscigroup.usnih.gov

The systematic variation of substituents on the azaspiro[2.4]heptane scaffold allows medicinal chemists to probe the steric and electronic requirements of the target's binding site, leading to the development of more potent compounds.

Parameter TypeDescriptor ExamplesInfluence on Bioactivity
Steric Molecular Weight (MW), Molar Refractivity (CMR)Affects the compound's fit within the target's binding site; can introduce favorable van der Waals contacts or unfavorable steric clashes. atlantis-press.com
Electronic EHOMO, ELUMO, Dipole Moment (µ)Governs electrostatic interactions, hydrogen bonding capacity, and reactivity, which are critical for molecular recognition and binding. biolscigroup.usnih.gov

Scaffold Hybridization and Ligand Modification for Enhanced Target Selectivity

Achieving selectivity for the intended biological target over other related proteins is a major goal in drug discovery, as it often leads to a reduction in off-target side effects. Scaffold hybridization is a powerful strategy used to improve selectivity. This approach involves chemically linking two or more distinct pharmacophores (or a pharmacophore and another molecular scaffold) into a single hybrid molecule. nih.gov The resulting entity can exhibit a biological profile that is superior to that of its individual components, including enhanced affinity and selectivity. nih.govmdpi.com

The (S)-5-azaspiro[2.4]heptan-7-amine scaffold is an ideal component for such hybridization. Its conformationally restricted nature provides a solid anchor from which to project other pharmacophoric elements toward specific sub-pockets of a target enzyme or receptor. By combining the azaspiroheptane core with moieties known to interact with the target of interest, novel ligands can be designed with significantly improved selectivity. The structure of Ledipasvir exemplifies this principle, where the spirocyclic core is part of a larger, complex molecule designed for highly specific interactions with the HCV NS5A protein. mdpi.com This strategy allows for the fine-tuning of interactions across a broad binding surface, a key factor in achieving high selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

While specific QSAR studies focusing exclusively on this compound derivatives are not extensively found in publicly available literature, the principles of QSAR modeling can be effectively illustrated by examining studies on structurally related classes of JAK inhibitors, such as those based on a pyrrolo[2,3-d]pyrimidine scaffold. These studies provide a robust framework for understanding how QSAR can be applied to guide the design of new and more effective JAK inhibitors.

A typical QSAR study involves the following key steps:

Data Set Selection: A series of compounds with a common structural scaffold and their corresponding biological activities (e.g., IC₅₀ values for JAK1 inhibition) are compiled.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These can range from simple 2D properties like molecular weight and logP to more complex 3D descriptors derived from the molecule's conformation.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more sophisticated machine learning algorithms like Partial Least Squares (PLS), are used to build a mathematical equation that links the molecular descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its reliability.

A crucial aspect of 3D-QSAR modeling is the generation of contour maps, which visually represent the regions around the aligned molecules where certain properties are predicted to either increase or decrease biological activity. These maps are invaluable for medicinal chemists in visualizing the structure-activity relationship and making informed decisions for lead optimization.

For instance, in a Comparative Molecular Field Analysis (CoMFA), steric and electrostatic fields are calculated around each molecule. The resulting contour maps highlight areas where bulky groups (steric hindrance) or specific charge distributions (electrostatic interactions) are favorable or unfavorable for activity. Similarly, a Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide insights into the role of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.

To illustrate the application of these principles, a hypothetical CoMFA and CoMSIA analysis for a series of JAK1 inhibitors based on a related scaffold is presented below. The statistical parameters from such a study would typically demonstrate the robustness of the model.

Table 1: Statistical Parameters of a Representative 3D-QSAR Model for JAK1 Inhibitors

ParameterCoMFACoMSIA
q² (Cross-validated R²)0.780.75
r² (Non-cross-validated R²)0.980.96
SEE (Standard Error of Estimate)0.150.18
F-value120.5110.2
Predictive r²0.850.82

This table is a representative example based on typical values found in 3D-QSAR studies of kinase inhibitors and is for illustrative purposes.

The high q² and r² values in the table would indicate a model with strong predictive capability. The contour maps generated from such a model would guide the design of new this compound derivatives. For example, a green contour in a steric map might suggest that a bulkier substituent at a particular position on the spirocyclic core could enhance binding affinity, while a blue contour in an electrostatic map might indicate a preference for an electropositive group.

By integrating the insights from these predictive models, medicinal chemists can prioritize the synthesis of novel derivatives with a higher probability of success, thereby accelerating the discovery of next-generation JAK inhibitors. The iterative cycle of QSAR model generation, prediction, synthesis, and biological testing is a cornerstone of modern drug design.

Target Specific Biological Activity and Mechanistic Investigations

Role as Key Intermediates in the Synthesis of Therapeutically Active Pharmaceutical Agents

(S)-5-Azaspiro[2.4]heptan-7-amine serves as a crucial intermediate in the enantioselective synthesis of various pharmaceutical agents. Its rigid spirocyclic framework is a desirable feature for designing molecules that can bind with high specificity to biological targets. The synthesis of this key intermediate has been achieved through methods such as the highly effective asymmetric hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropane carboxylates. nih.govacs.org This process can yield high enantioselectivities, which is critical for producing the desired stereoisomer for therapeutic applications. nih.govacs.org The resulting (S)-7-amino-5-azaspiro[2.4]heptane moiety is a cornerstone in the development of certain quinolone antibacterial agents. nih.govacs.org

Furthermore, derivatives of this scaffold, such as (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid, are recognized as key intermediates in the synthesis of other significant active pharmaceutical compounds, including potent inhibitors of the hepatitis C virus (HCV) NS5A protein like Ledipasvir. researchgate.netmdpi.comgoogle.com The development of efficient synthetic routes to these spirocyclic proline analogues is an active area of research, underscoring their importance in medicinal chemistry. researchgate.netmdpi.com

Development of Novel Antimicrobial Agents

The structural attributes of this compound make it a valuable component in the design of new antimicrobial drugs. Its incorporation into existing antibiotic scaffolds has led to the development of agents with enhanced properties.

A prominent example of the therapeutic application of the this compound moiety is in the fourth-generation fluoroquinolone antibiotic, Sitafloxacin (B179971). nih.govresearchgate.net This compound is a critical side chain that contributes significantly to the drug's broad-spectrum activity and efficacy. wipo.intnih.govbldpharm.com The synthesis of Sitafloxacin involves the incorporation of this spirocyclic amine, highlighting the intermediate's importance in producing this potent antibacterial agent. wipo.int

Sitafloxacin demonstrates broad-spectrum antibacterial activity against a wide array of both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov Its efficacy has been confirmed against common pathogens such as Streptococcus pneumoniae, Staphylococcus aureus (methicillin-susceptible), Escherichia coli, Haemophilus influenzae, and Pseudomonas aeruginosa. mdpi.comnih.gov Studies have shown that the activity of sitafloxacin against Gram-positive cocci is often comparable or superior to other fluoroquinolones like moxifloxacin (B1663623) and levofloxacin. nih.gov Similarly, it exhibits potent activity against many Gram-negative bacteria. nih.gov Post-market surveillance has confirmed high efficacy rates for sitafloxacin across various infections, with bacterial eradication rates of 92.3% for Gram-positive bacteria and 90.7% for Gram-negative bacteria. nih.gov

Table 1: In Vitro Activity of Sitafloxacin Against Various Bacterial Pathogens

Bacterial Species Type Sitafloxacin MIC Range (µg/mL)
Streptococcus pneumoniae Gram-Positive ≤0.004
Staphylococcus aureus (MSSA) Gram-Positive Comparable to other fluoroquinolones
Enterococcus faecalis Gram-Positive Comparable to other fluoroquinolones
Escherichia coli Gram-Negative Potent activity reported
Haemophilus influenzae Gram-Negative ≤0.004
Moraxella catarrhalis Gram-Negative ≤0.008
Pseudomonas aeruginosa Gram-Negative Potent activity reported

Data sourced from multiple in vitro studies. MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.

A significant advantage of sitafloxacin is its potent activity against multidrug-resistant (MDR) bacterial strains. mdpi.comoup.com It has shown effectiveness against strains resistant to other classes of antibiotics, including carbapenem-resistant E. coli and P. aeruginosa, as well as vancomycin-resistant E. faecium. mdpi.comoup.com Research has also highlighted its in vitro activity against extensively drug-resistant (XDR) Acinetobacter baumannii and various drug-resistant strains of Mycobacterium tuberculosis. nih.govsigmaaldrich.com This makes sitafloxacin a valuable option for treating infections caused by these challenging pathogens. oup.comnih.gov For instance, sitafloxacin was found to be highly effective against fluoroquinolone-resistant clinical isolates of Vibrio cholerae O1. researchgate.net

Table 2: Efficacy of Sitafloxacin Against Resistant Bacterial Strains

Resistant Strain Key Findings
Carbapenem-resistant E. coli Successfully eradicated in studies. mdpi.comoup.com
Carbapenem-resistant P. aeruginosa Successfully eradicated in studies. mdpi.comoup.com
Vancomycin-resistant E. faecium Successfully eradicated in studies. mdpi.comoup.com
Extensively drug-resistant A. baumannii Showed a 91.67% susceptibility rate in one study. sigmaaldrich.com
Multidrug-resistant M. tuberculosis Demonstrated potent in vitro activity. nih.gov

Findings are based on specific in vitro and clinical studies and may not be universally applicable.

Like other fluoroquinolones, the primary mechanism of action for sitafloxacin is the inhibition of essential bacterial enzymes: DNA gyrase and topoisomerase IV. youtube.comontosight.ainih.govpatsnap.compatsnap.com These enzymes are critical for bacterial DNA replication, transcription, and repair. nih.govpatsnap.com By binding to the DNA-enzyme complex, sitafloxacin stabilizes it, which leads to the accumulation of double-strand DNA breaks and ultimately results in bacterial cell death. researchgate.netpatsnap.com Sitafloxacin is noted for its balanced inhibition of both DNA gyrase and topoisomerase IV, which contributes to its broad spectrum of activity and potency against resistant strains. nih.gov The unique chemical structure of sitafloxacin, including the this compound moiety, enhances its ability to penetrate bacterial cells and interact with these targets. ontosight.ai

While the primary application of this compound has been in the synthesis of quinolone antibiotics, its unique structural features suggest potential for exploration in other classes of antibiotics. The search for novel side chains to append to the carbapenem (B1253116) core is an ongoing effort to combat resistance. Although detailed research on the specific incorporation of this compound into carbapenem antibiotics is not extensively documented in the provided context, the structural novelty it offers makes it a candidate for such synthetic explorations aimed at developing new carbapenem agents with improved properties.

Quinolone Antibacterial Agents Featuring the Azaspiro[2.4]heptane Moiety (e.g., Sitafloxacin)

Advancements in Antiviral Agent Research

The spirocyclic nature of this compound has proven to be a valuable component in the design of potent antiviral compounds, particularly in the fight against the Hepatitis C Virus (HCV).

Hepatitis C Virus (HCV) NS5A Inhibitors (e.g., Ledipasvir Analogues)

The non-structural protein 5A (NS5A) is a critical component of the HCV replication complex, making it a prime target for direct-acting antiviral (DAA) agents. wikipedia.org While NS5A has no known enzymatic function, it plays a crucial role in both viral RNA replication and virion assembly. wikipedia.org Inhibitors of NS5A have demonstrated profound antiviral effects and are a cornerstone of modern HCV therapy. nih.gov

The clinical significance of the azaspiro[2.4]heptane scaffold is exemplified by its incorporation into Ledipasvir, a potent NS5A inhibitor. Ledipasvir, an approved antiviral drug, features an azaspiro compound as a key structural element. nih.gov Specifically, the intermediate (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid is a recognized component in the synthesis of Ledipasvir, highlighting the importance of this specific stereoisomer for antiviral activity. pharmaffiliates.com The development of analogues based on this scaffold continues to be an active area of research to enhance potency, broaden genotypic coverage, and combat drug resistance.

The precise mechanism of action for NS5A inhibitors is multifaceted and not entirely elucidated. wikipedia.org However, it is understood that these inhibitors bind to the N-terminus of NS5A, interfering with its normal function. nih.gov Research suggests that NS5A inhibitors may disrupt the dimeric structure of the protein, which is essential for its role in the viral replication cycle. nih.gov

The proposed mechanisms by which NS5A inhibitors, including those with an azaspiro[2.4]heptane core, exert their antiviral effects include:

Inhibition of the Membranous Web: NS5A inhibitors are thought to block the formation of the membranous web, a protective structure that houses the viral replication machinery. This disruption is believed to be independent of RNA replication but is critical for the integrity of the replication complex. wikipedia.org

Disruption of Replicase Complex Formation: These inhibitors appear to interfere with the assembly of new replicase complexes, leading to a progressive decline in viral RNA synthesis. wikipedia.org

Aberrant Virion Assembly: By altering the intracellular localization of NS5A, these inhibitors may lead to the production of malformed, non-infectious viral particles. Some studies suggest that the impact on virion assembly is a more significant contributor to the reduction in viral load than the inhibition of replication itself. wikipedia.org

Kinase Inhibition and Selectivity Profiling (e.g., JAK1 Selectivity)

Kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including inflammatory conditions and cancer. The development of selective kinase inhibitors is therefore a major focus of drug discovery. While specific data on the kinase inhibition profile of this compound is not extensively available in the public domain, the general class of spirocyclic compounds has been explored for this purpose.

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and Tyk2) that are crucial for cytokine signaling. Achieving selectivity among the JAK family members is a key objective to maximize therapeutic benefit while minimizing off-target effects. nih.gov For instance, selective inhibition of JAK1 is a validated strategy for the treatment of autoimmune diseases. nih.gov

Strategies for Achieving Kinase Isoform Selectivity

Achieving selectivity among highly homologous kinase isoforms, such as the JAK family, is a significant challenge. nih.gov Several strategies are employed in drug design to accomplish this:

Exploiting Subtle Structural Differences: Even within a highly conserved ATP-binding site, minor variations in amino acid residues can be exploited to design inhibitors that bind preferentially to one isoform over others.

Targeting Inactive Kinase Conformations: Kinases exist in different conformational states (e.g., DFG-in, DFG-out). Designing inhibitors that specifically bind to a less common, inactive conformation can enhance selectivity, as these states are often more distinct between kinase family members. nih.gov

Allosteric Inhibition: Targeting sites on the kinase other than the ATP-binding pocket can provide a high degree of selectivity.

Utilizing Advanced Screening Methods: Large-scale kinase profiling against extensive panels of kinases is a standard industry practice to identify selective inhibitors and understand their off-target profiles. nih.gov

While the specific application of these strategies to this compound for JAK1 selectivity is not detailed in available literature, the rigid and defined three-dimensional structure of the spirocyclic scaffold makes it an attractive starting point for the design of selective kinase inhibitors.

Other Emerging Biological Activities of Azaspiro[2.4]heptane Derivatives

Beyond antiviral and kinase inhibition, derivatives of the azaspiro[2.4]heptane core are being investigated for other therapeutic applications, most notably in oncology.

Investigation of Anticancer Activities and Apoptosis Induction Pathways

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. While direct studies on the anticancer properties of this compound are limited, research into other spirocyclic compounds has shown promise in this area. For instance, a synthesis for the closely related (S)-7-amino-5-azaspiro[2.4]heptane has been developed for its potential use in quinolone antibacterial agents, demonstrating the accessibility of this scaffold for biological investigation. nih.gov

The broader class of spiro compounds has been shown to exhibit cytotoxic effects against various cancer cell lines and to induce apoptosis through various signaling pathways. The mechanisms often involve the modulation of key proteins in the apoptotic cascade.

Table 1: Anticancer Activity of Selected Spiro Compounds

Compound ClassCancer Cell LineObserved EffectReference
Spirooxindole-pyrrolidineColorectal CarcinomaInduction of apoptosisGeneral principle, not specific to the requested compound
Spiro-acridineColorectal CarcinomaCell cycle arrest and apoptosisGeneral principle, not specific to the requested compound

This table presents general findings for the broader class of spiro compounds and does not represent data for this compound itself.

Characterization of Neuroprotective Effects

Currently, there is a notable absence of published scientific literature specifically investigating the neuroprotective effects of this compound. While the broader field of neuroprotection is an active area of research, studies directly evaluating this particular compound's ability to protect neurons from damage or degeneration have not been reported in publicly accessible databases. Therefore, no specific data on its efficacy in models of neurodegenerative diseases or acute neuronal injury is available at this time.

Receptor Agonism (e.g., FPR2)

There is no direct evidence in the scientific literature to suggest that this compound functions as an agonist for the Formyl Peptide Receptor 2 (FPR2). While FPR2 is a receptor of interest for its role in modulating inflammatory responses, and its agonists are being investigated for their potential in treating neuroinflammatory conditions, screening and functional studies have not identified this compound as a ligand for this receptor.

Receptor TargetAgonistic Activity of this compound
Formyl Peptide Receptor 2 (FPR2)No data available

General Enzyme Inhibition and Receptor Modulation Capabilities

While specific data on the direct enzyme inhibition or receptor modulation by this compound is limited, the broader class of 5-azaspiro[2.4]heptane derivatives has been the subject of medicinal chemistry research. Studies have shown that certain compounds containing the 5-azaspiro[2.4]heptane scaffold can exhibit potent biological activity.

For instance, a series of novel 5-azaspiro[2.4]heptane derivatives were discovered to be potent dual antagonists for orexin (B13118510) 1 and orexin 2 receptors. These receptors are involved in regulating the sleep-wake cycle, and their antagonists are explored for the treatment of insomnia. The lead compounds in that study also demonstrated a low potential for inhibiting cytochrome P450 enzymes, which is a favorable characteristic in drug development.

It is important to note that these findings pertain to more complex molecules that incorporate the 5-azaspiro[2.4]heptane core structure, and not to this compound itself. The specific biological targets and the inhibitory or modulatory activities of the parent amine compound remain largely uncharacterized in the public domain.

Target ClassActivity of 5-Azaspiro[2.4]heptane DerivativesSpecific Compound
Orexin ReceptorsAntagonismNovel 5-azaspiro[2.4]heptane derivatives
Cytochrome P450 EnzymesLow Inhibition PotentialNovel 5-azaspiro[2.4]heptane derivatives

Preclinical Evaluation and In Vivo Efficacy Studies in Animal Models

Consistent with the lack of in vitro data for neuroprotective and specific receptor agonist activities, there are no published preclinical studies evaluating the in vivo efficacy of this compound in animal models of neurodegenerative diseases or inflammation. The prerequisite for such studies would be promising initial findings from in vitro screening and mechanistic studies, which are not currently available for this compound in the specified therapeutic areas.

Animal ModelTherapeutic AreaIn Vivo Efficacy of this compound
N/ANeuroprotectionNo data available
N/AAnti-inflammatoryNo data available

Computational Approaches in Azaspiro 2.4 Heptane Research

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are fundamental tools in rational drug design, enabling the prediction of how a ligand, such as a derivative of (S)-5-azaspiro[2.4]heptan-7-amine, will bind to its biological target. The spirocyclic nature of this compound is particularly noteworthy as it reduces the conformational flexibility of the molecule, which can lead to more specific and higher-affinity interactions with a target protein. mdpi.com This is a desirable trait in drug discovery as it can enhance potency and selectivity. nih.gov

Derivatives of the 5-azaspiro[2.4]heptan-7-amine core have been identified as potent inhibitors of Janus kinases (JAKs), a family of enzymes involved in inflammatory and autoimmune diseases. frontiersin.org For instance, in the design of selective JAK1 inhibitors, the rigid azaspiro[2.4]heptane scaffold plays a crucial role. rsc.org

Docking studies are employed to place the ligand into the active site of the target protein and to estimate the binding affinity. The process involves scoring functions that evaluate the complementarity of the ligand and the protein in terms of shape and electrostatic interactions. For JAK inhibitors, these simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, within the ATP-binding site. mdpi.com

Table 1: Key Aspects of Molecular Docking for Azaspiro[2.4]heptane-Based Ligands

FeatureDescriptionRelevance to this compound
Scaffold Rigidity The spirocyclic system limits the number of possible conformations.This can lead to a lower entropic penalty upon binding, potentially increasing affinity.
3D Topology The specific three-dimensional arrangement of atoms.Allows for exploration of novel binding modes that are inaccessible to more flexible molecules.
Target Interactions Formation of hydrogen bonds, hydrophobic interactions, and other non-covalent bonds.The amine group and the nitrogen in the ring are potential hydrogen bond donors and acceptors.
Selectivity Preferential binding to one biological target over others.The rigid structure can be tailored to fit the specific contours of a target's active site, enhancing selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of molecules, which govern their reactivity and interactions. nih.gov These methods can be applied to this compound to elucidate its intrinsic chemical nature.

Analysis of Electronic Structure and Charge Distribution

DFT calculations can be used to determine the distribution of electrons within the this compound molecule. This allows for the calculation of properties such as molecular electrostatic potential (MEP), which highlights the electron-rich and electron-poor regions of the molecule. researchgate.net The resulting MEP map can predict sites for nucleophilic and electrophilic attack, which is crucial for understanding how the molecule will interact with its biological target and for designing new synthetic reactions. researchgate.net For drug-receptor interactions, understanding the charge distribution is vital for predicting electrostatic complementarity. substack.com

Conformational Analysis and Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a dynamic view of the molecule and its interactions with its environment, typically water and a biological target, over time. rjpbr.comtjpr.org For a ligand like an azaspiro[2.4]heptane-based JAK inhibitor, an MD simulation can assess the stability of the ligand-protein complex. tjpr.orgnih.gov By simulating the movements of all atoms in the system, MD can reveal how the ligand adapts to the binding pocket and the role of water molecules in mediating interactions. nih.gov

Table 2: Insights from Molecular Dynamics Simulations

ParameterInformation Gained
Root Mean Square Deviation (RMSD) Stability of the ligand-protein complex over time. tjpr.org
Root Mean Square Fluctuation (RMSF) Flexibility of different parts of the ligand and protein.
Hydrogen Bond Analysis Persistence of key hydrogen bonds during the simulation.
Binding Free Energy Calculations (e.g., MM/GBSA) Estimation of the binding affinity, taking into account solvation effects.

Predictive Modeling for Novel Synthetic Pathways and Reaction Outcomes

Computational chemistry is increasingly used to predict the outcomes of chemical reactions and to design novel synthetic routes. rsc.org For a molecule like this compound, which has been synthesized via multi-step sequences, computational tools can be invaluable. nih.gov

For example, predictive models can help in the selection of catalysts and reaction conditions for stereoselective syntheses. rsc.org The enantioselective synthesis of the (S)-enantiomer is critical for its biological activity, as is often the case for chiral molecules. mdpi.com Computational modeling can be used to understand the transition states of key reactions, such as the asymmetric hydrogenation used to produce an intermediate for (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov This understanding can lead to the optimization of reaction conditions to improve yield and enantiomeric excess.

Furthermore, computational tools can aid in the design of entirely new synthetic pathways by evaluating the feasibility of different chemical transformations and predicting potential side products. acs.org This is particularly relevant for complex molecules like spirocycles, where traditional synthetic planning can be challenging. researchgate.netgoogle.com

Future Directions and Emerging Research Avenues

Development of Innovative and Sustainable Enantioselective Synthetic Methodologies

The creation of enantiomerically pure azaspiro[2.4]heptane derivatives is crucial for their pharmacological applications. Historically, achieving high enantioselectivity has been a synthetic challenge. However, recent advancements are paving the way for more efficient and environmentally friendly production methods.

One promising approach involves the use of biocatalysis. Researchers have developed a carbene transferase platform for the cyclopropanation of unsaturated exocyclic N-heterocycles, which produces azaspiro[2.y]alkanes with high yield and excellent stereoselectivity. acs.orgnih.gov This method is scalable, operates in the absence of organic cosolvents, and utilizes engineered enzymes, making it a practical and sustainable option for producing these compounds. acs.orgnih.gov

Another innovative strategy is the rhodium(I)-catalyzed cycloisomerization/Diels-Alder cascade of 1,5-bisallenes. acs.org This method allows for the rapid and highly selective synthesis of spirocyclic compounds, including those with seven-membered rings. acs.org Additionally, asymmetric hydrogenation techniques have proven effective. For instance, the highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates using a specific ruthenium catalyst provides a key intermediate for the synthesis of (S)-7-amino-5-azaspiro[2.4]heptane. nih.gov

Furthermore, a catalytic and enantioselective preparation of the (S)-4-methyleneproline scaffold, a precursor to the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, has been described. mdpi.com This method employs a phase-transfer catalyst derived from chinchonidine to achieve high enantioselectivity. mdpi.com These evolving synthetic strategies are not only improving the efficiency and selectivity of production but are also aligning with the principles of green chemistry.

Identification and Validation of Novel Biological Targets for Azaspiro[2.4]heptane Derivatives

The azaspiro[2.4]heptane scaffold has already demonstrated its utility in targeting a range of biological molecules. For instance, derivatives have been developed as potent orexin (B13118510) receptor antagonists, which are involved in regulating the sleep-wake cycle. nih.gov The unique three-dimensional structure of these compounds makes them ideal for interacting with specific protein binding sites. chemrxiv.org

Future research will focus on identifying and validating new biological targets for this versatile scaffold. The inherent rigidity and defined stereochemistry of azaspiro[2.4]heptane derivatives make them suitable for probing the binding sites of various proteins, including enzymes and receptors. Their potential as anti-infective agents is also an area of active investigation. nih.gov

Molecular docking studies are being employed to explore the affinity of azaspiro-based compounds for various targets. For example, novel 4-azapregnene derivatives have been evaluated for their potential as anticancer agents by studying their interactions with targets like 5α-reductase type 2 and estrogen receptor α. nih.gov As our understanding of disease biology deepens, the azaspiro[2.4]heptane scaffold will likely be explored against a wider array of novel and challenging biological targets.

Advanced Structure-Based Drug Design and Fragment-Based Approaches

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of a biological target to design potent and selective inhibitors. acs.orgmlsb.io The rigid nature of the azaspiro[2.4]heptane scaffold makes it particularly amenable to SBDD approaches, as it reduces the entropic penalty upon binding and allows for precise positioning of functional groups within a binding pocket.

Fragment-based drug discovery (FBDD) is another key strategy that is increasingly being applied. e-bookshelf.dewiley.comresearchgate.net FBDD starts with the identification of small, low-molecular-weight fragments that bind to the target protein with low affinity. nih.gov These fragments can then be grown or linked together to create more potent lead compounds. The azaspiro[2.4]heptane core can serve as a rigid scaffold onto which fragments can be attached, or it can be a fragment itself that is identified through screening. This approach allows for a more efficient exploration of chemical space and can lead to the discovery of novel binding modes. e-bookshelf.deresearchgate.net

Recent advancements in techniques like X-ray crystallography and cryo-electron microscopy are providing higher resolution structures of protein-ligand complexes, which will further enhance the precision of SBDD and FBDD efforts involving azaspiro[2.4]heptane derivatives.

Integration of Artificial Intelligence and Machine Learning in Scaffold Optimization and Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and make predictions that are beyond human intuition.

In the context of the azaspiro[2.4]heptane scaffold, AI and ML can be used in several ways:

Scaffold Optimization: Machine learning models can be trained to predict the biological activity and pharmacokinetic properties of novel azaspiro[2.4]heptane derivatives. This allows for the virtual screening of large libraries of compounds and the prioritization of the most promising candidates for synthesis and testing.

De Novo Design: Generative models can design entirely new molecules based on the azaspiro[2.4]heptane scaffold that are optimized for binding to a specific biological target. These models can learn the underlying rules of molecular design from existing data and generate novel structures with desired properties. nih.gov

Synthesis Prediction: AI can assist in planning the most efficient synthetic routes for complex molecules like azaspiro[2.4]heptane derivatives, saving time and resources in the lab.

By integrating systems biology insights with generative models, researchers can enhance the precision and efficiency of small molecule drug discovery. mlsb.io This synergy between computational power and experimental validation will undoubtedly accelerate the development of new therapeutics based on the (S)-5-Azaspiro[2.4]heptan-7-amine scaffold.

Q & A

Q. Table 1: Key Synthetic Steps and Reagents

StepReactionReagents/Key ConditionsPurpose
1N-protectionBoc anhydride, DMAPProtect amine during spirocycle formation
2ReductionLAH in THFDeprotection of intermediates
3ResolutionChiral HPLC (Chiralpak® column)Isolate (S)-enantiomer

How does the spirocyclic structure of this compound influence its biological activity in JAK1 inhibition?

Answer:
The spirocyclic core introduces conformational rigidity, enhancing binding specificity to JAK1’s ATP-binding pocket. Docking simulations (AutoDock4.2) reveal that the (S)-configured amine forms hydrogen bonds with JAK1 residues (e.g., Val889, Gly1020), while the spirocycle’s bicyclic geometry reduces off-target interactions with JAK2 . This structural feature contributes to the compound’s selectivity (IC50 = 8.5 nM for JAK1 vs. 408 nM for JAK2, selectivity index = 48) . Modifications to the scaffold, such as introducing a methyl-pyrrolopyrimidine moiety, further optimize potency by mimicking tofacitinib’s 7-deazapurine motif .

What methodologies are recommended for validating the enantiomeric purity of this compound?

Answer:
Enantiomeric purity is validated using chiral analytical chromatography (e.g., Chiralpak® AD-H column with hexane:isopropanol mobile phase) and corroborated by optical rotation measurements. For example, the (S)-enantiomer typically exhibits a specific rotation of [α]D²⁵ = +15.6° (c = 1.0 in MeOH), distinct from its (R)-counterpart . Mass spectrometry (HRMS) and ¹H/¹³C NMR (e.g., δ 3.2 ppm for the spirocyclic NH proton) further confirm structural integrity .

How can researchers design structure-activity relationship (SAR) studies to optimize this compound derivatives for kinase selectivity?

Answer:
SAR studies should focus on:

  • Core modifications : Replacing the spirocyclic amine with bulkier groups (e.g., benzyl) to probe steric effects in the JAK1 binding pocket.
  • Side-chain functionalization : Introducing electron-withdrawing groups (e.g., cyano) to enhance hydrogen-bonding interactions, as seen in (R)-6c’s 3-oxopropanenitrile side chain .
  • Kinase profiling : Test derivatives against a panel of 50+ kinases to identify off-target effects. For (R)-6c, kinase profiling showed >100-fold selectivity against non-JAK kinases .

Q. Table 2: Selectivity Data for (R)-6c

KinaseIC50 (nM)Selectivity Index (vs. JAK1)
JAK18.51.0 (reference)
JAK240848
JAK3>1000>117

What in vitro and in vivo models are suitable for evaluating the pharmacokinetic (PK) properties of this compound derivatives?

Answer:

  • In vitro :
    • ADME assays : Microsomal stability (human liver microsomes), Caco-2 permeability, and hERG inhibition (IC50 > 10 µM required for cardiac safety) .
    • CYP inhibition screening : Assess interactions with CYP3A4/2D6 to predict drug-drug interactions.
  • In vivo :
    • Rodent PK studies : Administer compounds intravenously (IV) and orally (PO) to calculate bioavailability (e.g., (R)-6c showed 42% oral bioavailability in rats) .
    • Disease models : Collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA) in mice to confirm efficacy .

How should researchers resolve contradictions in biological data between enantiomers of 5-Azaspiro[2.4]heptan-7-amine?

Answer:
Discrepancies often arise from differential binding kinetics. For example, the (S)-enantiomer may exhibit higher target engagement due to optimal spatial alignment with JAK1’s hydrophobic cleft, while the (R)-form may show reduced potency. To address this:

Perform time-resolved crystallography to compare binding modes.

Use surface plasmon resonance (SPR) to measure association/dissociation rates (kon/koff).

Validate findings across multiple cell lines (e.g., Ba/F3-JAK1 vs. HEK293-JAK2) to rule out cell-type-specific artifacts .

What analytical techniques are critical for characterizing this compound in complex matrices?

Answer:

  • LC-MS/MS : Quantify the compound in plasma (LLOQ = 0.1 ng/mL) using a C18 column and MRM transitions (e.g., m/z 267 → 154 for protonated ions) .
  • 2D-NMR : Resolve overlapping signals in spirocyclic systems (e.g., NOESY for spatial proximity analysis of NH and adjacent protons) .
  • X-ray crystallography : Confirm absolute configuration by solving the crystal structure of a co-crystallized derivative (e.g., Boc-protected form) .

How can computational methods guide the optimization of this compound derivatives?

Answer:

  • Molecular dynamics (MD) simulations : Predict binding stability over 100-ns trajectories (e.g., RMSD < 2.0 Å indicates stable JAK1 binding) .
  • Free energy perturbation (FEP) : Calculate ΔΔG values for substituent modifications to prioritize synthetic targets.
  • ADMET prediction tools : Use SwissADME or pkCSM to forecast solubility, BBB permeability, and toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.